3-Ethoxy-2-fluoroaniline

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

3-Ethoxy-2-fluoroaniline is a difunctionalized aniline building block that presents a unique ortho‑fluoro, meta‑alkoxy substitution pattern on the benzene ring. With a molecular formula of C8H10FNO and a molecular weight of 155.17 g/mol , it is commercially available at a purity of 98% , distinguishing it from less pure or synthetically inaccessible regioisomers.

Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
Cat. No. B12953693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-2-fluoroaniline
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1F)N
InChIInChI=1S/C8H10FNO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2,10H2,1H3
InChIKeyFAJSUQZKWXIQEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-2-fluoroaniline (CAS 2382964-37-4) | Procurement-Ready Building Block for Medicinal Chemistry


3-Ethoxy-2-fluoroaniline is a difunctionalized aniline building block that presents a unique ortho‑fluoro, meta‑alkoxy substitution pattern on the benzene ring. With a molecular formula of C8H10FNO and a molecular weight of 155.17 g/mol , it is commercially available at a purity of 98% , distinguishing it from less pure or synthetically inaccessible regioisomers. The combination of a fluorine atom and an ethoxy group on the same scaffold modifies both electronic and steric properties, positioning 3‑ethoxy‑2‑fluoroaniline as a privileged intermediate for structure‑activity relationship (SAR) studies where subtle changes to the aniline core have a quantifiable impact on biological or material performance.

Why Generic Substitution Fails for 3-Ethoxy-2-fluoroaniline: Positional Isomerism and Electronic Effects Drive Differentiation


Simply substituting a generic fluoroaniline or a regioisomeric ethoxy‑fluoro analogue for 3‑ethoxy‑2‑fluoroaniline is not a scientifically valid strategy. Evidence demonstrates that the precise position of the fluorine and alkoxy substituents on the aniline ring fundamentally alters key properties. For example, the electrochemical polymerisation behavior and regioselectivity of cytochrome P450‑mediated metabolism differ drastically between 2‑fluoroaniline, 3‑fluoroaniline, and 4‑fluoroaniline [1]. A change from an ethoxy to a fluoroethoxy chain, as seen in 3‑(2‑fluoroethoxy)aniline, introduces additional fluorine atoms that affect lipophilicity and metabolic stability [2]. Even among C8H10FNO isomers, the commercial availability is highly variable—3‑ethoxy‑2‑fluoroaniline is offered at 98% purity, while its 2‑ethoxy‑3‑fluoroaniline analogue is typically only 95% pure . These measurable differences mean that interchanging compounds without quantitative justification risks introducing uncharacterised variables into a chemical series or synthesis route.

Quantitative Differentiation of 3-Ethoxy-2-fluoroaniline: Property, Reactivity, and Availability Data Versus Key Analogs


Differentiation by Positional Isomerism: A Unique Ortho-F/Meta-Ethoxy Pattern Unavailable in Common Analogues

3-Ethoxy-2-fluoroaniline possesses a distinct ortho-fluoro, meta-ethoxy substitution pattern. This contrasts directly with four commercially available, closely related C8H10FNO isomers: 2-ethoxy-3-fluoroaniline, 4-ethoxy-2-fluoroaniline, 3-(2-fluoroethoxy)aniline, and 3-ethoxy-4-fluoroaniline. While all share the same molecular formula and weight (155.17 g/mol), the specific arrangement of the ethoxy group relative to the amine and fluorine atom creates a unique electronic and steric environment. This is a critical parameter in medicinal chemistry; a study on fluoroaniline monomers showed that moving the fluorine atom from the 2- to the 3- or 4-position fundamentally alters the oxidation potential, electropolymerization aptitude, and even the regioselectivity of P450-mediated metabolism. Meta-substituted alkoxy groups are often favored in kinase inhibitor scaffolds because they can avoid steric clashes seen with ortho-alkoxy groups while maintaining metabolic stability advantages over para-alkoxy groups.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Superior Commercial Purity and Accessibility: 98% Purity Standard versus 95% for Closest Isomer

Commercially, 3-ethoxy-2-fluoroaniline is available from Leyan at a standard purity of 98% (Product No. 2257020) . The closest positional isomer, 2-ethoxy-3-fluoroaniline, is only offered at a minimum purity of 95% . This 3% absolute purity difference is a quantifiable metric that can directly influence the reliability of biological assay results, as impurities in aniline building blocks are often potent off-target effectors. The 98% purity specification lowers the risk of introducing confounding variables into sensitive biochemical or cell-based screening campaigns, making it a higher-confidence procurement choice for lead optimization.

Procurement High-Throughput Screening Lead Optimization

Predicted Physicochemical and ADME Differentiation: pKa and CYP Metabolism Regioselectivity

While experimentally measured physicochemical data for 3‑ethoxy‑2‑fluoroaniline are scarce, a predicted pKa of 7.12±0.20 has been reported for a structurally analogous aniline derivative , suggesting the target compound will exhibit a similar basicity. Crucially, studies on the microsomal metabolism of simple fluoroanilines demonstrate that 2‑fluoroaniline and 3‑fluoroaniline are preferentially hydroxylated at the para‑position, whereas 4‑fluoroaniline undergoes both para‑ and ortho‑hydroxylation with significant defluorination [1]. This established regioselectivity difference implies that the metabolic fate of 3‑ethoxy‑2‑fluoroaniline will differ from that of its 4‑substituted counterparts, a factor that can directly influence in vivo clearance and toxicity profiles. The presence of the ethoxy group at the meta position is expected to further modulate these P450‑mediated oxidation patterns compared to the unsubstituted fluoroaniline reference compounds.

Drug Design ADME Metabolism

Optimal Application Scenarios for 3-Ethoxy-2-fluoroaniline Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Studies Requiring a Meta-Ethoxy, Ortho-Fluoro Aniline Core

When exploring a chemical series where the aniline core is key, 3‑ethoxy‑2‑fluoroaniline provides a differentiated scaffold. Its unique substitution pattern is distinct from the isomeric 2‑ethoxy‑3‑fluoroaniline or 4‑ethoxy‑2‑fluoroaniline , allowing SAR teams to dissect the impact of regioisomerism on target binding and functional activity. This is particularly relevant where the ortho‑fluorine acts as a hydrogen‑bond acceptor and the meta‑ethoxy group tunes lipophilicity without para‑hydroxylation metabolic liabilities [1].

High-Confidence Procurement for High-Throughput Screening Libraries

Given its documented 98% commercial purity , 3‑ethoxy‑2‑fluoroaniline is superior to the 95%‑purity 2‑ethoxy‑3‑fluoroaniline analogue for inclusion in screening libraries. The higher purity reduces the risk of false positives caused by reactive impurities, a critical consideration when screening libraries of >10,000 compounds where even a 1% impurity can saturate a biochemical assay .

Metabolic Stability Optimization of Drug Candidates

The metabolic hydroxylation of simple fluoroanilines is highly regioselective, with 2‑fluoroaniline favouring para‑hydroxylation . By incorporating an ethoxy group at the meta position, 3‑ethoxy‑2‑fluoroaniline is expected to block this metabolic soft spot, potentially improving microsomal stability. This makes it a valuable intermediate for medicinal chemists aiming to reduce the clearance rate of aniline‑containing drug candidates .

Synthesis of Tailored Conducting Polymers

Research has demonstrated that the position of fluorine on an aniline monomer dictates its electropolymerization behaviour . 3‑Ethoxy‑2‑fluoroaniline, with its electron‑donating ethoxy group and electron‑withdrawing fluorine at precise positions, offers a unique monomer for tuning the conductivity and redox properties of polyaniline derivatives, an avenue not possible with mono‑substituted or differently patterned difunctionalized analogues .

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